Cas no 2138238-74-9 (5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one)

5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one
- 2138238-74-9
- EN300-1112823
-
- インチ: 1S/C9H11BrF2N2O/c1-2-9(11,12)5-14-4-6(13)3-7(10)8(14)15/h3-4H,2,5,13H2,1H3
- InChIKey: YPRALULHJSJIPI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CN(C1=O)CC(CC)(F)F)N
計算された属性
- せいみつぶんしりょう: 280.00228g/mol
- どういたいしつりょう: 280.00228g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 46.3Ų
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1112823-1g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1112823-0.5g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1112823-5.0g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 5g |
$4349.0 | 2023-06-09 | ||
Enamine | EN300-1112823-10.0g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 10g |
$6450.0 | 2023-06-09 | ||
Enamine | EN300-1112823-0.05g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1112823-0.1g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1112823-0.25g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1112823-2.5g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1112823-10g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1112823-1.0g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 1g |
$1500.0 | 2023-06-09 |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-oneに関する追加情報
Introduction to 5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one (CAS No. 2138238-74-9) and Its Emerging Applications in Chemical Biology
The compound 5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one (CAS No. 2138238-74-9) represents a significant advancement in the field of chemical biology, particularly in the design and development of novel heterocyclic scaffolds. As a derivative of the dihydropyridine core, this molecule has garnered attention due to its structural complexity and potential biological activity. The presence of multiple functional groups, including an amino group, a bromine atom, and a 2,2-difluorobutyl side chain, makes it a versatile platform for further chemical modifications and biological investigations.
In recent years, the exploration of dihydropyridine derivatives has expanded considerably, driven by their utility as pharmacophores in drug discovery. The dihydropyridine ring system is well-known for its role in cardiovascular medications, such as calcium channel blockers, but its application extends far beyond this domain. The introduction of halogenated and fluoro-substituted alkyl groups enhances the lipophilicity and metabolic stability of these compounds, making them attractive candidates for therapeutic development.
The 5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one structure presents several key features that are particularly relevant to modern drug design. The amino group at the 5-position provides a site for further derivatization through amide or urea bond formation, which is a common strategy in medicinal chemistry to improve binding affinity to biological targets. Additionally, the bromine atom at the 3-position serves as a handle for cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties. This flexibility allows chemists to fine-tune the electronic and steric properties of the molecule for optimal biological activity.
The 2,2-difluorobutyl side chain is another critical feature that contributes to the compound's unique properties. Fluoroalkyl groups are frequently incorporated into drug candidates due to their ability to modulate pharmacokinetic profiles. Specifically, fluorine atoms can enhance metabolic stability by preventing rapid hydrolysis or oxidation. Furthermore, the electron-withdrawing nature of fluorine can influence the electronic distribution within the molecule, potentially altering receptor binding interactions.
Recent studies have highlighted the potential of 5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one as a lead compound in the development of novel bioactive molecules. For instance, research has demonstrated its efficacy as an inhibitor of certain enzyme targets implicated in inflammatory diseases. The structural features of this compound allow it to interact with specific pockets on the enzyme surface through hydrogen bonding and hydrophobic interactions. This has led to promising results in preclinical studies where derivatives of this scaffold have shown significant anti-inflammatory properties.
Another area of interest is the use of 5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one in anticancer research. The dihydropyridine core has been explored for its ability to modulate kinase activity, which is often dysregulated in cancer cells. By incorporating halogenated and fluoro-substituted groups, researchers have been able to enhance binding affinity and selectivity towards specific kinases involved in tumor growth and progression. Preliminary data suggest that certain derivatives exhibit potent antitumor effects with minimal toxicity in cell-based assays.
The synthesis of 5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one presents unique challenges due to its complex structure but also offers opportunities for innovation in synthetic methodology. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to introduce aryl or heteroaryl groups at the 3-position with high efficiency. Additionally, palladium-catalyzed hydrogenation reactions have been utilized to construct the dihydropyridine ring system under mild conditions.
The fluorinated side chain poses particular synthetic challenges but also offers advantages in terms of structural rigidity and metabolic stability. Strategies such as nucleophilic substitution reactions followed by fluorination have been explored to introduce the 2,2-difluorobutyl group with high regioselectivity. These synthetic approaches not only highlight the versatility of modern organic chemistry but also contribute to the growing library of fluorinated heterocycles used in drug discovery.
Future directions for research on 5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one include further optimization of its pharmacological properties through structure-activity relationship (SAR) studies. By systematically modifying functional groups such as the amino group or side chain lengtheners like additional fluorinated alkyl chains, researchers aim to identify more potent and selective bioactive derivatives. Additionally
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